molecular formula C10H11FO3 B6202291 methyl 3-fluoro-4-(2-hydroxyethyl)benzoate CAS No. 1895361-60-0

methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

Cat. No. B6202291
CAS RN: 1895361-60-0
M. Wt: 198.2
InChI Key:
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Description

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate, also known as 3-fluoro-4-hydroxyethylbenzoic acid methyl ester, is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 232.2 g/mol. This compound is of interest due to its potential applications in the pharmaceutical and biotechnology industries, as well as its potential for use in laboratory experiments. In

Scientific Research Applications

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has been studied for its potential applications in the pharmaceutical and biotechnology industries. In particular, it has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and anti-cancer agents. It has also been studied for its potential use as a bioactive material in drug delivery systems. Additionally, it has been used as a building block in the synthesis of other compounds, such as dyes, pigments, and surfactants.

Mechanism of Action

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate acts as an acid-catalyzed electrophilic reagent in the presence of a base. In this reaction, the protonated form of the compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate. This reaction leads to the formation of a covalent bond between the substrate and the methyl 3-fluoro-4-(2-hydroxyethyl)benzoate.
Biochemical and Physiological Effects
Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has been studied for its potential biochemical and physiological effects. Studies have shown that it is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, studies have shown that it has anti-inflammatory, analgesic, and antipyretic effects.

Advantages and Limitations for Lab Experiments

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has several advantages for use in laboratory experiments. It is a stable compound and is relatively easy to synthesize. Additionally, it is an inexpensive and readily available reagent. However, it is important to note that this compound is a potent inhibitor of COX-2 and should be used with caution in experiments involving cells or tissues.

Future Directions

The potential applications of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate are numerous and diverse. Future research should focus on exploring the compound’s potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases. Additionally, further studies should be conducted to explore its potential for use in drug delivery systems. Finally, further research should be conducted to explore its potential for use in the synthesis of other compounds, such as dyes, pigments, and surfactants.

Synthesis Methods

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can be synthesized through a two-step process. The first step involves the reaction of 4-hydroxyethylbenzoic acid with ethyl chloroformate to form the ethyl ester. This reaction is catalyzed by a base such as pyridine. The second step involves the reaction of the ethyl ester with methyl iodide to form the methyl ester. This reaction proceeds in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-fluoro-4-(2-hydroxyethyl)benzoate involves the reaction of 3-fluoro-4-(2-hydroxyethyl)benzoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "3-fluoro-4-(2-hydroxyethyl)benzoic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 3-fluoro-4-(2-hydroxyethyl)benzoic acid and methanol to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold methanol", "Dry the product under vacuum to obtain methyl 3-fluoro-4-(2-hydroxyethyl)benzoate" ] }

CAS RN

1895361-60-0

Molecular Formula

C10H11FO3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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